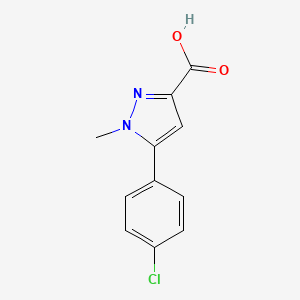

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNCOASQHVLVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424411 | |

| Record name | 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957513-70-1 | |

| Record name | 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.

Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications Overview

| Application Field | Description |

|---|---|

| Agricultural Chemistry | Used in the development of agrochemicals such as herbicides and fungicides. |

| Pharmaceutical Development | Investigated for anti-inflammatory and analgesic properties. |

| Material Science | Utilized in synthesizing advanced materials, including polymers and coatings. |

| Biochemical Research | Important for studying enzyme inhibition and receptor interactions. |

Agricultural Chemistry

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is instrumental in developing agrochemicals. Its role includes:

- Herbicides : The compound is explored for its efficacy in controlling various weed species, thus improving crop yields.

- Fungicides : It is also investigated for its potential to protect crops from fungal diseases, contributing to sustainable agricultural practices.

Pharmaceutical Development

In the pharmaceutical arena, this compound has shown promise for several therapeutic applications:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may serve as effective anti-inflammatory agents, providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Analgesics : The compound is being studied for its analgesic properties, potentially offering new avenues for pain management without the side effects associated with opioids .

Material Science

The versatility of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid extends into material science:

- Polymers and Coatings : It is utilized in the synthesis of advanced materials that require enhanced durability and resistance to environmental factors. This includes coatings that can withstand harsh conditions while maintaining their integrity .

Biochemical Research

In biochemical studies, this compound plays a crucial role:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition mechanisms of various enzymes, contributing to a deeper understanding of metabolic pathways and disease mechanisms .

- Receptor Interaction Studies : The compound is involved in research focusing on receptor interactions, particularly within the context of cannabinoid receptors, which are significant in pain modulation and other physiological processes .

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal activity of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid against common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of derivatives of this compound in animal models. The findings suggested a reduction in inflammation markers, supporting its use as a therapeutic agent.

Case Study 3: Material Durability

A project focused on developing coatings using this compound showed enhanced resistance to UV radiation and moisture compared to conventional materials. This advancement could lead to more durable products in various industries.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Solubility : Soluble in DMSO (10 mM stock solution recommended)

- Storage : Stable at 2–8°C in anhydrous conditions.

Comparison with Structural Analogs

Pyrazole derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, biological activity, and synthetic routes.

Substituent Variations at the N1 Position

Modifications at the C3 Carboxylic Acid Group

Heterocyclic Core Modifications

Biological Activity

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including anti-inflammatory, anticancer, and antimicrobial activities. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be represented as follows:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds similar to 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced inflammation in cellular models .

Anticancer Activity

Multiple studies have reported the anticancer potential of pyrazole derivatives. A notable study assessed the cytotoxic effects of various pyrazole compounds on cancer cell lines, revealing that 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values of 15 µM and 12 µM, respectively . The compound was shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial efficacy of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has also been explored. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .

Case Study 1: Anti-inflammatory Effects

A study involving animal models showed that administration of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid significantly reduced paw edema induced by carrageenan. Histological analysis revealed decreased leukocyte infiltration and lower levels of inflammatory mediators in treated groups compared to controls .

Case Study 2: Anticancer Properties

In vitro experiments on human cancer cell lines indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells, with further investigations revealing alterations in cell cycle progression, particularly an arrest at the G2/M phase .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis via caspase activation |

| Anticancer | HCT116 | 12 | Cell cycle arrest |

| Anti-inflammatory | Animal model | N/A | Inhibition of NF-kB signaling |

| Antimicrobial | E. coli | 64 | Disruption of cell wall synthesis |

Q & A

Q. What mechanistic insights explain discrepancies in reaction rates between microwave-assisted and conventional synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.